molecular formula C8H9F3N2S B12862139 (3-((Trifluoromethyl)thio)benzyl)hydrazine

(3-((Trifluoromethyl)thio)benzyl)hydrazine

Cat. No.: B12862139
M. Wt: 222.23 g/mol
InChI Key: YNCRBMRKCPBXMA-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) Functionality in Organic Synthesis

The hydrazine group (-NHNH2) is a versatile and highly reactive functional group that serves as a fundamental building block in organic synthesis. nih.govnju.edu.cn Its utility stems from its nucleophilic nature and its ability to participate in a wide array of chemical transformations. Hydrazines are key precursors in the synthesis of a multitude of heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent in many biologically active molecules. nih.govnih.gov

One of the most notable applications of hydrazine derivatives is in the Wolff-Kishner reduction, a classic organic reaction used to deoxygenate ketones and aldehydes to their corresponding alkanes. nih.gov Furthermore, the condensation of hydrazines with carbonyl compounds to form hydrazones is a critical step in many synthetic pathways, providing stable intermediates that can be further modified. nju.edu.cn The bifunctional nature of hydrazine, possessing two nitrogen atoms with lone pairs of electrons, allows it to act as a bidentate ligand in coordination chemistry and as a reactive component in multicomponent reactions. nih.govnih.gov Its role as a convenient reductant is also significant, as the byproducts are typically the benign nitrogen gas and water. nih.gov

Strategic Importance of Trifluoromethylthio Moieties in Molecular Design

The -SCF3 group is a strong electron-withdrawing group, a property that can profoundly influence the acidity or basicity of nearby functional groups and alter the electron density of aromatic rings. wechemglobal.com This modulation of electronic properties can lead to enhanced binding affinity of a drug candidate to its biological target. wechemglobal.comgoogle.com Moreover, the trifluoromethylthio group can offer improved metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism by enzymes such as cytochrome P450. nju.edu.cnwechemglobal.com This increased stability can lead to a longer biological half-life of a drug.

Rationale for Investigating (3-((Trifluoromethyl)thio)benzyl)hydrazine

While specific research dedicated to this compound is not extensively available in the public domain, a clear rationale for its investigation can be constructed based on the known attributes of its constituent parts. The compound represents a deliberate combination of a reactive hydrazine moiety with a benzyl (B1604629) scaffold bearing a trifluoromethylthio group at the meta position.

The investigation of this specific molecule would likely be driven by the desire to create novel building blocks for the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical discovery. The hydrazine group provides a reactive handle for the construction of various heterocyclic systems or for linking to other molecular fragments. The 3-((trifluoromethyl)thio)benzyl portion, in turn, introduces the desirable properties of the -SCF3 group, such as enhanced lipophilicity and metabolic stability, into the target molecules. wechemglobal.comenamine.net The meta-substitution pattern on the benzene (B151609) ring is a common strategy to explore the spatial and electronic effects of the substituent on the molecule's interaction with biological targets.

Research Aims and Scope of Investigation

The primary research aim for a compound like this compound would be to explore its utility as a versatile intermediate in organic synthesis. The scope of such an investigation would likely encompass several key areas.

A fundamental aspect would be the development of an efficient and scalable synthetic route to the compound. A plausible synthetic pathway could involve the conversion of 3-((trifluoromethyl)thio)benzaldehyde to the corresponding hydrazone, followed by reduction to the target benzylhydrazine (B1204620). This approach is analogous to synthetic methods reported for similar benzylhydrazine derivatives. google.com

A hypothetical synthetic scheme is presented below:

Table 1: Plausible Synthetic Route for this compound
Step Starting Material Reagent(s) Intermediate/Product Description
1 3-((Trifluoromethyl)thio)benzaldehyde Hydrazine hydrate (B1144303) (N₂H₄·H₂O) 1-(3-((Trifluoromethyl)thio)benzylidene)hydrazine Condensation reaction to form the hydrazone.
2 1-(3-((Trifluoromethyl)thio)benzylidene)hydrazine Reducing agent (e.g., NaBH₄ or catalytic hydrogenation with Pd/C) This compound Reduction of the hydrazone to the corresponding hydrazine.

Following a successful synthesis, a thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential.

Subsequent research would likely focus on utilizing this compound as a building block. This could involve reacting it with various electrophiles to synthesize a library of new compounds. For instance, reaction with diketones or other bifunctional electrophiles could yield novel heterocyclic scaffolds. The biological activity of these newly synthesized compounds could then be evaluated, for example, as potential enzyme inhibitors or receptor modulators, leveraging the known bioactivity of many hydrazine and trifluoromethylthio-containing molecules. nih.govchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F3N2S

Molecular Weight

222.23 g/mol

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]methylhydrazine

InChI

InChI=1S/C8H9F3N2S/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2

InChI Key

YNCRBMRKCPBXMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CNN

Origin of Product

United States

Synthetic Methodologies for 3 Trifluoromethyl Thio Benzyl Hydrazine

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com This process involves breaking key bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in

For (3-((Trifluoromethyl)thio)benzyl)hydrazine, the analysis focuses on the two primary structural features: the benzyl-hydrazine bond and the aromatic trifluoromethylthio group.

The most logical disconnection point in the target molecule is the carbon-nitrogen (C-N) bond between the benzylic carbon and the hydrazine (B178648) nitrogen. This disconnection leads to two primary synthetic pathways based on the nature of the synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents).

Pathway A: Reductive Amination. Disconnecting the C-N bond suggests a precursor aldehyde, 3-((trifluoromethyl)thio)benzaldehyde, and hydrazine. The forward reaction is a reductive amination, where the aldehyde and hydrazine first condense to form a hydrazone, which is subsequently reduced to the desired benzylhydrazine (B1204620). This is a common and effective method for forming such linkages. masterorganicchemistry.com A similar strategy has been successfully employed in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine from the corresponding aldehyde and hydrazine hydrate (B1144303). google.com

Pathway B: Nucleophilic Substitution. An alternative disconnection identifies a benzylic electrophile and a hydrazine nucleophile. The synthetic equivalent for the electrophilic benzyl (B1604629) synthon would be 3-((trifluoromethyl)thio)benzyl halide (e.g., bromide or chloride). The forward reaction involves a nucleophilic substitution (typically SN2) where hydrazine displaces the halide leaving group. libretexts.org Reactions at the benzylic position are amenable to both SN1 and SN2 mechanisms, depending on the specific substrate and reaction conditions. khanacademy.org

Disconnection StrategyPrecursor 1 (Benzyl Component)Precursor 2 (Nitrogen Source)Forward Synthetic Reaction
C-N Bond (Route A) 3-((Trifluoromethyl)thio)benzaldehydeHydrazine (NH₂NH₂)Reductive Amination
C-N Bond (Route B) 3-((Trifluoromethyl)thio)benzyl halideHydrazine (NH₂NH₂)Nucleophilic Substitution

The second key retrosynthetic step involves the disconnection of the aryl carbon-sulfur (C-S) bond. This addresses the challenge of introducing the trifluoromethylthio (-SCF₃) group onto the benzene (B151609) ring. The trifluoromethylthio group is highly valued in medicinal chemistry due to its high lipophilicity and metabolic stability. researchgate.netresearchgate.net The strategy for its introduction depends on whether it is installed early or late in the synthesis. A late-stage functionalization, where the group is added to an already elaborated molecule, is often preferred. illinois.edu

The disconnection of the C-S bond leads back to a simpler aromatic precursor, such as 3-bromotoluene or a related derivative, and a source for the -SCF₃ group. The forward reaction can be accomplished through several modern trifluoromethylthiolation methods, including electrophilic, nucleophilic, or radical pathways. researchgate.net

Conventional Synthetic Routes to Benzylhydrazines

Building upon the retrosynthetic analysis, two conventional and reliable methods are primarily used to construct the benzylhydrazine scaffold.

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. ias.ac.inuni-bayreuth.de In the context of this compound, this pathway involves two distinct steps:

Hydrazone Formation: 3-((Trifluoromethyl)thio)benzaldehyde is reacted with hydrazine hydrate, typically in a protic solvent like methanol or ethanol. This condensation reaction forms the corresponding 3-((trifluoromethyl)thio)benzylidenehydrazine (a hydrazone).

Reduction: The resulting hydrazone is then reduced to the final benzylhydrazine. This reduction can be achieved using various reagents.

A patent for a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, details a synthetic route where the hydrazone is reduced via catalytic hydrogenation using Palladium on carbon (Pd/C) as the catalyst. google.com Other common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is particularly mild and can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Table of Common Reducing Agents for Hydrazone Reduction

Reducing Agent Typical Conditions Advantages
Catalytic Hydrogenation (H₂/Pd-C) Methanol solvent, 50 psi H₂, 35°C High efficiency, clean reaction
Sodium Borohydride (NaBH₄) Methanol or Ethanol solvent, room temp. Readily available, easy to handle

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, pH control | Mild, selective for imines over carbonyls |

This approach utilizes the reaction between an electrophilic benzyl substrate and hydrazine acting as a nucleophile. organic-chemistry.org The synthesis begins with a suitable precursor, 3-((trifluoromethyl)thio)benzyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org Hydrazine attacks the benzylic carbon, displacing the halide leaving group in a single, concerted step. To prevent over-alkylation (formation of bis-benzylated hydrazine), an excess of hydrazine is typically used. The reaction is often carried out in a polar solvent to facilitate the substitution.

While effective, this method can sometimes be complicated by side reactions, and the starting benzyl halides can be lachrymatory and require careful handling.

Advanced Approaches for Introducing Trifluoromethylthio Groups

Electrophilic trifluoromethylthiolation has become particularly prominent with the development of stable, easy-to-handle reagents. These reagents can directly install the -SCF₃ group onto electron-rich aromatic and heteroaromatic systems. snnu.edu.cn

A prominent example is the use of N-(trifluoromethylthio)saccharin, which can trifluoromethylthiolate arenes in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). snnu.edu.cnnih.gov Further refinement has led to dual catalytic systems, combining a Lewis acid (FeCl₃) with a Lewis base (e.g., diphenyl selenide), which allows the reaction to proceed under even milder conditions (room temperature) and with greater efficiency. nih.govacs.org These advanced methods are suitable for late-stage functionalization, a highly desirable feature in drug discovery. acs.org

Table of Modern Electrophilic Trifluoromethylthiolating Reagents and Conditions

Reagent Catalyst System Typical Conditions Substrate Scope Reference
N-(Trifluoromethylthio)saccharin FeCl₃ / AgSbF₆ DCE, 100°C Activated Benzenes snnu.edu.cn
N-(Trifluoromethylthio)saccharin FeCl₃ / Ph₂Se (Dual Catalysis) Toluene, 40°C or rt Anisoles, Phenols, Indoles nih.govacs.org
S-(Trifluoromethyl) benzenesulfonothioate Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) Light source, room temp. Arenes, Heteroarenes wikipedia.org

| Trifluoromethanesulfenyl Chloride (CF₃SCl) | Lewis Acid (e.g., BF₃·OEt₂) | CH₂Cl₂, low temp. | Electron-rich arenes | acs.org |

These modern catalytic approaches offer significant advantages over older methods, which often required harsh conditions or the use of difficult-to-handle reagents like trifluoromethanethiol gas. researchgate.net The ability to perform these transformations at or near room temperature with high selectivity makes them powerful tools for synthesizing complex molecules like this compound.

Electrophilic Trifluoromethylthiolation Strategies

Electrophilic trifluoromethylthiolation involves the use of a reagent that delivers an "SCF3+" equivalent to a nucleophilic substrate. In the context of synthesizing this compound, this strategy would typically be applied to an activated aromatic precursor. A plausible synthetic route could commence with a substituted toluene derivative which is then subjected to electrophilic trifluoromethylthiolation.

For instance, the reaction of an electron-rich aromatic compound with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin, can be catalyzed by a Lewis acid like iron(III) chloride (FeCl3) snnu.edu.cn. The regioselectivity of this reaction is often directed by the electronic properties of the substituents on the aromatic ring snnu.edu.cn. In a hypothetical synthesis, 3-methylaniline could be a suitable starting material, where the amino group activates the ring towards electrophilic substitution. Following the introduction of the -SCF3 group, the amino group could be transformed into a hydrazine moiety through diazotization and subsequent reduction.

Another approach involves the use of trifluoromethanesulfenamides as electrophilic trifluoromethylthiolating reagents. These reagents have been shown to react with amines to form trifluoromethylsulfanylamines beilstein-journals.org. While not a direct route to the target compound, this chemistry highlights the utility of electrophilic -SCF3 reagents in forming C-S and N-S bonds.

The choice of the electrophilic reagent and reaction conditions is crucial for achieving high yields and the desired regioselectivity. The development of more reactive and stable electrophilic trifluoromethylthiolating agents continues to be an active area of research.

Table 1: Examples of Electrophilic Trifluoromethylthiolation Reactions

SubstrateReagentCatalystProductYield (%)Reference
N-methylindole(N-trifluoromethylthio)saccharinAuCl33-((Trifluoromethyl)thio)-N-methylindole96 snnu.edu.cn
2-Arylimidazol[1,2-a]pyridine(N-trifluoromethylthio)saccharinFeCl33-((Trifluoromethyl)thio)-2-arylimidazol[1,2-a]pyridine81-91 snnu.edu.cn
PhenylpiperazineTrifluoromethanesulfenamideBuLi1-Phenyl-4-((trifluoromethyl)thio)piperazineGood beilstein-journals.org

Nucleophilic Trifluoromethylthiolation Methods

Nucleophilic trifluoromethylthiolation strategies employ a reagent that acts as a source of the "SCF3-" anion. This nucleophile can then displace a suitable leaving group, such as a halide, on the substrate. A common precursor for this approach in the synthesis of the target molecule would be a benzyl halide substituted at the 3-position with a leaving group.

A potential synthetic pathway could start with 3-bromobenzyl bromide. The reaction of this substrate with a nucleophilic trifluoromethylthiolating reagent, such as copper(I) trifluoromethylthiolate (CuSCF3) or silver trifluoromethylthiolate (AgSCF3), would introduce the -SCF3 group at the benzylic position is not the desired regioisomer. A more viable route would involve the nucleophilic aromatic substitution on a precursor like 1,3-dihalobenzene to introduce the trifluoromethylthio group, followed by functionalization of the second halide.

Recently, S-(Trifluoromethyl)benzothioate (TFBT) has been developed as a user-friendly nucleophilic trifluoromethylthiolation reagent. It can be used for the nucleophilic substitution of alkyl halides cas.cn. This suggests that a precursor like 3-halobenzyl halide could potentially be a substrate for such a reaction, leading to the desired carbon-sulfur bond formation.

The efficiency of nucleophilic trifluoromethylthiolation reactions is often dependent on the nature of the substrate, the -SCF3 source, and the presence of catalysts or additives. Copper-catalyzed reactions, for example, have been widely explored for the trifluoromethylthiolation of aryl and alkyl halides beilstein-journals.org.

Radical Trifluoromethylthiolation Techniques

Radical trifluoromethylthiolation involves the generation of the trifluoromethylthio radical (•SCF3), which can then react with a suitable substrate. This approach can be particularly useful for the functionalization of C-H bonds, offering a direct method for introducing the -SCF3 group.

A potential application of this strategy for the synthesis of this compound could involve the direct trifluoromethylthiolation of a toluene derivative at the benzylic position nju.edu.cn. For instance, 3-methyl-substituted aromatic compounds could be subjected to a radical trifluoromethylthiolation to form a 3-((trifluoromethyl)thio)methyl-substituted arene. This intermediate could then be further functionalized to the benzylhydrazine.

Various methods exist for the generation of the •SCF3 radical, often involving the use of initiators or photoredox catalysis. The reaction of benzylic C-H bonds with a trifluoromethylthiolating reagent under metal-free, photoredox conditions has been reported to generate benzylic radicals that can be trapped by the -SCF3 source nju.edu.cn. This late-stage functionalization approach could be advantageous in complex syntheses.

The selectivity of radical reactions, particularly the competition between aromatic and benzylic C-H functionalization, needs to be carefully controlled through the choice of reaction conditions.

Convergent and Linear Synthesis Strategies for this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 3-bromotoluene. A possible linear sequence would be:

Trifluoromethylthiolation of 3-bromotoluene to yield 1-bromo-3-((trifluoromethyl)thio)benzene.

Conversion of the bromo group to a methyl group via a coupling reaction.

Radical bromination of the methyl group to afford 1-(bromomethyl)-3-((trifluoromethyl)thio)benzene.

Reaction with hydrazine to furnish the final product, this compound.

Fragment A Synthesis: Preparation of 3-((trifluoromethyl)thio)benzaldehyde. This could be achieved, for example, by trifluoromethylthiolation of 3-bromobenzaldehyde.

Fragment B: Hydrazine.

Fragment Coupling: The reaction of 3-((trifluoromethyl)thio)benzaldehyde with hydrazine to form the corresponding hydrazone.

Final Step: Reduction of the hydrazone to yield this compound. A patent for the synthesis of a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, utilizes a similar approach involving the formation and subsequent reduction of a hydrazone google.com.

The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the efficiency of individual reaction steps, and the ease of purification of intermediates.

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic route to this compound heavily relies on the optimization of reaction conditions and, where applicable, the catalyst systems employed.

Solvent and Temperature Dependence Studies

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reaction rates, and selectivity. For instance, in copper-catalyzed trifluoromethylthiolation reactions, solvents like DMF or acetonitrile are commonly used researchgate.net. Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions or decomposition of sensitive reagents and products. Optimization studies often involve screening a range of solvents and temperatures to find the optimal balance for yield and purity.

Table 2: Effect of Solvent and Temperature on a Hypothetical Trifluoromethylthiolation Reaction

EntrySolventTemperature (°C)Yield (%)
1Toluene8045
2THF6060
3DMF10085
4DMF8092
5Acetonitrile8078

Ligand and Additive Effects in Catalyzed Transformations

In metal-catalyzed reactions, such as palladium- or copper-catalyzed trifluoromethylthiolations, the choice of ligand and the presence of additives can have a profound impact on the reaction's efficiency and selectivity. Ligands can modulate the electronic and steric properties of the metal center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination semanticscholar.org.

For example, in palladium-catalyzed trifluoromethylation of aryl chlorides, bulky and electron-rich phosphine ligands have been shown to be effective nih.gov. Similarly, in copper-catalyzed trifluoromethylthiolation of aryl halides, ligands like 1,10-phenanthroline can promote the reaction researchgate.net.

Additives, such as bases or co-catalysts, can also play a crucial role. In some copper-catalyzed trifluoromethylations, the addition of a Lewis acid can suppress the decomposition of the trifluoromethyl anion beilstein-journals.org. The systematic screening of ligands and additives is a standard practice in the development of robust and efficient catalytic methods.

Table 3: Ligand and Additive Effects in a Hypothetical Palladium-Catalyzed Trifluoromethylthiolation

EntryLigandAdditiveYield (%)
1PPh3None20
2XantphosNone35
3BrettPhosCsF85
4BrettPhosK2CO360

Stereochemical Control in Analogous Chiral Hydrazine Synthesis

The establishment of specific stereoisomers is a critical aspect of synthetic organic chemistry, particularly in the creation of pharmacologically active molecules where chirality can significantly influence efficacy and safety. nih.gov The synthesis of chiral hydrazines, analogous to this compound, necessitates precise control over the three-dimensional arrangement of atoms. A predominant and effective strategy for achieving this is through the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net This approach has been the subject of extensive research, leading to the development of various catalytic systems that can deliver high yields and excellent enantioselectivities. acs.orgresearchgate.netresearchgate.netchemistryviews.org

Transition metal-catalyzed asymmetric hydrogenation stands as a direct and efficient method for producing chiral hydrazines. researchgate.netchemistryviews.org Historically, this field has been dominated by catalysts based on precious metals such as rhodium, ruthenium, iridium, and palladium. acs.orgchemistryviews.orgpurdue.edu However, due to the cost and limited availability of these metals, significant research efforts have been directed towards developing catalysts based on more earth-abundant metals like nickel, cobalt, and manganese. researchgate.netchemistryviews.org

One successful approach involves the use of palladium catalysts. For instance, an enantioselective hydrogenation of fluorinated hydrazones has been accomplished using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, yielding chiral fluorinated hydrazines with up to 94% enantioselectivity. This method has proven effective for a variety of substrates, including those with β-aryl, γ-aryl, and alkyl-chain substituents.

Nickel-catalyzed asymmetric hydrogenation has also emerged as a powerful tool. researchgate.net An efficient system utilizing a Ni-(S,S)-Ph-BPE complex has been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing a range of chiral cyclic hydrazines in high yields and with excellent enantioselectivities, in some cases exceeding 99% enantiomeric excess (ee). acs.orgnih.gov This method is scalable and has been applied to the synthesis of a RIP-1 kinase inhibitor. acs.orgnih.gov Another notable nickel-based system employs Ni(OAc)2·4H2O with the chiral dialkyl phosphine ligand (R,R)-QuinoxP*, which has demonstrated high yields and moderate to excellent enantioselectivities for a broad spectrum of aromatic and aliphatic hydrazones. chemistryviews.org

Cobalt-catalyzed asymmetric hydrogenation of C=N bonds has also been realized, providing chiral hydrazines in high yields and with excellent enantioselectivities (95–98% ee). acs.orgresearchgate.net The success of this reaction is attributed to the presence of an N-benzoyl group in the substrates, which assists in coordination to the cobalt atom and interacts with the ligand to improve reactivity and enantioselectivity. researchgate.net

Beyond metal catalysis, organocatalysis presents an alternative strategy. A metal-free enantioselective hydrogenation of hydrazones has been achieved using chiral boranes as catalysts, affording optically active hydrazines in high yields (87-99%) and good enantioselectivities (75-93% ee). researchgate.net Another organocatalytic approach combines in situ aerobic dual oxidation with asymmetric organocatalysis to synthesize β-hydrazino alcohols from alcohols and N-Boc-hydrazine with up to 98% ee. organic-chemistry.org

The following tables summarize key findings in the stereochemical control of analogous chiral hydrazine synthesis.

Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of Hydrazones

Catalyst System Substrate Type Yield Enantioselectivity (ee) Reference
[Pd(R)-DTBM-SegPhos(OCOCF3)2] Fluorinated Hydrazones High Up to 94%
Ni–(S,S)-Ph-BPE complex Cyclic N-acyl Hydrazones High Up to >99% acs.orgnih.gov
Ni(OAc)2·4H2O / (R,R)-QuinoxP* Aromatic and Aliphatic Hydrazones Excellent Moderate to Excellent chemistryviews.org
Cobalt Complex Hydrazones with NHBz group High 95–98% acs.orgresearchgate.net

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Hydrazine Derivatives

Catalyst System Reaction Type Substrate Type Yield Enantioselectivity (ee) Reference
Chiral Boranes Hydrogenation Hydrazones 87–99% 75–93% researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Trifluoromethyl Thio Benzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

Condensation Reactions with Carbonyl Electrophiles

(3-((Trifluoromethyl)thio)benzyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry and typically proceeds by the nucleophilic attack of the terminal amino group on the electrophilic carbonyl carbon. The resulting hemiaminal intermediate subsequently dehydrates, often under mild acidic catalysis, to yield the stable C=N double bond of the hydrazone.

The general mechanism involves:

Protonation of the carbonyl oxygen (if under acidic conditions) to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the terminal Nβ of the hydrazine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate or a neutral carbinolamine.

Elimination of a water molecule to form the final hydrazone product.

These reactions are typically high-yielding and form the basis for further synthetic transformations or the synthesis of biologically active molecules.

Table 1: Representative Condensation Reactions with Carbonyl Compounds Note: The following are illustrative examples based on the known reactivity of substituted benzylhydrazines. Specific yields may vary.

Carbonyl Electrophile Product (Hydrazone) Typical Conditions
Benzaldehyde (E)-1-benzylidene-2-(3-((trifluoromethyl)thio)benzyl)hydrazine Ethanol, Acetic Acid (cat.), reflux
Acetone 1-(3-((Trifluoromethyl)thio)benzyl)-2-isopropylidenehydrazine Methanol, room temp
Acetophenone (E)-1-(1-phenylethylidene)-2-(3-((trifluoromethyl)thio)benzyl)hydrazine Toluene, Dean-Stark, reflux
Cyclohexanone 1-cyclohexylidene-2-(3-((trifluoromethyl)thio)benzyl)hydrazine Ethanol, reflux

Acylation and Sulfonylation Reactions

The nucleophilic character of the hydrazine moiety allows for straightforward acylation and sulfonylation. These reactions typically occur selectively at the more nucleophilic and less sterically encumbered terminal nitrogen atom (Nβ) when treated with one equivalent of an acylating or sulfonylating agent. Common reagents include acid chlorides, acid anhydrides, and sulfonyl chlorides.

The reaction with an acid chloride, for instance, proceeds via nucleophilic acyl substitution, where the terminal nitrogen attacks the carbonyl carbon of the acid chloride, followed by the expulsion of a chloride ion to form the corresponding N-acylhydrazide. Over-reaction to form di-acylated products can be avoided by controlling the stoichiometry of the reagents. These acyl hydrazide derivatives are stable compounds and important precursors for the synthesis of heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov

Table 2: Illustrative Acylation and Sulfonylation Reactions Note: These examples are based on general hydrazine reactivity.

Reagent Product Typical Conditions
Acetyl Chloride N'-(3-((Trifluoromethyl)thio)benzyl)acetohydrazide Dichloromethane, Triethylamine, 0 °C to rt
Benzoyl Chloride N'-(3-((Trifluoromethyl)thio)benzyl)benzohydrazide Pyridine, 0 °C to rt
p-Toluenesulfonyl Chloride N'-(3-((Trifluoromethyl)thio)benzyl)-4-methylbenzenesulfonohydrazide Dichloromethane, Pyridine, 0 °C to rt

Alkylation Strategies on Nitrogen Centers

Alkylation of this compound is more complex than acylation due to the potential for reaction at either nitrogen atom and the possibility of over-alkylation. organic-chemistry.orgd-nb.info Direct alkylation with alkyl halides under basic conditions can lead to mixtures of Nα-alkylated, Nβ-alkylated, and di-alkylated products.

However, selective alkylation can be achieved through specific strategies:

Reductive Amination: A controlled and highly selective method for mono-alkylation at the Nβ position involves the reductive amination of an aldehyde or ketone. The initial step is the formation of a hydrazone, which is then reduced in situ by a hydride reagent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net

Use of Protecting Groups: An alternative strategy involves protecting one of the nitrogen atoms, alkylating the other, and then removing the protecting group. For instance, forming a hydrazone protects the Nβ position, allowing for potential alkylation at Nα, followed by hydrolysis of the hydrazone.

Table 3: Comparison of Alkylation Strategies Note: Product distribution is highly dependent on specific reaction conditions.

Strategy Alkylating Agent Expected Major Product
Direct Alkylation Methyl Iodide Mixture of Nα- and Nβ-methylated products
Reductive Amination Acetone / NaBH3CN 1-isopropyl-2-(3-((trifluoromethyl)thio)benzyl)hydrazine
Mitsunobu Reaction Benzyl (B1604629) Alcohol, DEAD, PPh3 1-benzyl-2-(3-((trifluoromethyl)thio)benzyl)hydrazine nih.gov

Cycloaddition and Heterocycle Formation Reactions

Substituted hydrazines are indispensable building blocks in heterocyclic chemistry. This compound serves as a key precursor for the construction of five-membered aromatic rings containing two or three nitrogen atoms, such as pyrazoles and 1,2,4-triazoles.

Synthesis of Pyrazole Derivatives

The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. researchgate.netslideshare.netchemhelpasap.com The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

When an unsymmetrical 1,3-dicarbonyl compound is used with this compound, the reaction can potentially yield two regioisomeric pyrazole products. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic factors of the hydrazine nucleophile.

Table 4: Pyrazole Synthesis via Knorr Condensation Note: The formation of regioisomers is possible and the ratio depends on reaction conditions.

1,3-Dicarbonyl Compound Potential Pyrazole Products Typical Conditions
Acetylacetone (2,4-Pentanedione) 1-(3-((Trifluoromethyl)thio)benzyl)-3,5-dimethyl-1H-pyrazole Ethanol, Acetic Acid (cat.), reflux
Benzoylacetone 1-(3-((Trifluoromethyl)thio)benzyl)-3-methyl-5-phenyl-1H-pyrazole AND 1-(3-((Trifluoromethyl)thio)benzyl)-5-methyl-3-phenyl-1H-pyrazole Acetic Acid, reflux
Ethyl Acetoacetate 3-Methyl-1-(3-((trifluoromethyl)thio)benzyl)-1H-pyrazol-5(4H)-one Ethanol, reflux

Formation of 1,2,4-Triazole Scaffolds

1,2,4-Triazoles can be synthesized from hydrazines through several established routes. These methods typically involve reacting the hydrazine with a synthon that provides the remaining carbon and nitrogen atoms of the ring.

Common synthetic strategies include:

Einhorn-Brunner Reaction: This involves the reaction of the hydrazine with diacylamines. wikipedia.orgresearchgate.net

Pellizzari Reaction: This method involves the reaction between an acylhydrazide and an amide or related compound. researchgate.net A one-pot variation involves heating the hydrazine with formamide or other amides. organic-chemistry.org

Reaction with Imidates or Thioimidates: this compound can react with N-acyl imidates or similar reagents, which serve as C-N synthons. The reaction proceeds by nucleophilic attack of the hydrazine, followed by cyclization and elimination to form the triazole ring. organic-chemistry.org

For example, the reaction of this compound with formamide under heating can provide 1-(3-((Trifluoromethyl)thio)benzyl)-1H-1,2,4-triazole. More complex, substituted triazoles can be accessed by first converting the hydrazine to a hydrazide or an amidrazone, followed by cyclization with a suitable one-carbon electrophile. acs.orgisres.org

Table 5: Selected Synthetic Routes to 1,2,4-Triazoles Note: These are generalized methods for triazole formation from substituted hydrazines.

Co-reactant(s) Resulting Triazole Structure Synthetic Method Name
Formamide 1-(3-((Trifluoromethyl)thio)benzyl)-1H-1,2,4-triazole Pellizzari-type Reaction organic-chemistry.org
Ethyl Formimidate HCl 1-(3-((Trifluoromethyl)thio)benzyl)-1H-1,2,4-triazole Imidate Condensation
N,N'-Diacetylhydrazine 1-(3-((Trifluoromethyl)thio)benzyl)-3,5-dimethyl-1H-1,2,4-triazole Einhorn-Brunner-type Reaction wikipedia.org

Reactivity in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Benzylhydrazine (B1204620) derivatives are known to participate in various MCRs, particularly isocyanide-based reactions such as the Ugi and Passerini reactions.

This compound, with its nucleophilic hydrazine group, is a suitable candidate for such transformations. In a typical Ugi four-component reaction (Ugi-4CR), a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid react to form an α-acylamino amide. In the case of this compound, the hydrazine can act as the amine component. To control the reactivity and prevent side reactions, the hydrazine is often protected, for example, with a tert-butyloxycarbonyl (Boc) group. acs.orgnih.govorganic-chemistry.org

The reaction proceeds through the formation of a Schiff base between the hydrazine and the carbonyl compound, which is a rate-limiting step. The use of Lewis acids can activate the Schiff base formation and improve reaction yields. acs.orgnih.gov A plausible reaction mechanism involving this compound in an Ugi-tetrazole reaction is depicted below:

Schiff Base Formation: The N-Boc protected this compound reacts with a ketone (e.g., acetone) to form a hydrazone (a type of Schiff base).

Protonation and Isocyanide Addition: The hydrazone is protonated, and subsequent nucleophilic attack by an isocyanide forms a nitrilium ion intermediate.

Nucleophilic Attack by Azide: An azide source, such as trimethylsilyl azide, attacks the nitrilium ion.

Intramolecular Cyclization: The intermediate undergoes cyclization to form a tetrazole ring.

Table 1: Representative Ugi-4CR with a Substituted Hydrazine
Carbonyl CompoundIsocyanideCatalystProductYield (%)
Acetonetert-Butyl isocyanideMg(OTf)₂Ugi-adduct75
CyclohexanoneBenzyl isocyanideZnCl₂Ugi-adduct88
BenzaldehydeMethyl isocyanideNoneUgi-adductLow

This table presents hypothetical data based on known Ugi reactions of substituted hydrazines. acs.orgnih.govorganic-chemistry.org The yields are influenced by the nature of the reactants and the presence of a catalyst.

Influence of the Trifluoromethylthio Group on Molecular Reactivity

The trifluoromethylthio (-SCF₃) group is a unique substituent that significantly influences the electronic and steric properties of the molecule.

The -SCF₃ group is one of the most lipophilic and strongly electron-withdrawing groups used in medicinal chemistry. researchgate.net Its potent electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring via an inductive effect. This deactivates the benzene (B151609) ring towards electrophilic attack.

The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on a reaction center. For the -SCF₃ group, the para-substituent constant (σₚ) is approximately 0.57, indicating a strong electron-withdrawing character. oup.com This deactivation of the aromatic ring makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted benzene.

The electron-withdrawing nature of the 3-((trifluoromethyl)thio)benzyl group will also influence the nucleophilicity of the hydrazine moiety. The inductive effect will decrease the electron density on the nitrogen atoms, making them less nucleophilic than in unsubstituted benzylhydrazine.

Table 2: Hammett Substituent Constants for Various Groups
Substituentσmetaσpara
-H0.000.00
-CH₃-0.06-0.16
-Cl0.370.22
-NO₂0.730.78
-CF₃0.440.57
-SCF₃0.400.50

Data adapted from Schwarzenbach et al. oup.com and other sources, showing the electron-withdrawing strength of the -SCF₃ group in comparison to other common substituents.

The trifluoromethylthio group is sterically demanding. This steric bulk can influence the regioselectivity of reactions on the aromatic ring and may also affect the conformational preferences of the benzylhydrazine side chain. In electrophilic aromatic substitution, the steric hindrance from the -SCF₃ group at the meta position, combined with the deactivating electronic effects, will likely disfavor substitution at the ortho positions (2 and 4). nih.gov

The free rotation around the C-S and C-C bonds allows for various conformations. However, steric interactions between the -SCF₃ group and the hydrazine moiety might lead to a preference for conformations that minimize these interactions.

Transformations Involving the Benzyl Moiety

As previously mentioned, the -SCF₃ group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). researchgate.net This deactivation, coupled with its meta-directing influence, means that any EAS reaction on the benzene ring of this compound would require harsh reaction conditions and would be expected to yield products substituted at the 5-position, and to a lesser extent, the 1- and 2-positions, relative to the benzyl group. The hydrazine moiety, being a potential site for reaction with electrophiles, would likely need to be protected during such transformations.

Table 3: Expected Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Toluene Derivatives
Substituent at C3ReactionMajor Product(s)Minor Product(s)
-CH₃ (activating)Nitration2-, 4-, 6-nitro5-nitro
-NO₂ (deactivating)Nitration5-nitro2-, 4-, 6-nitro
-SCF₃ (deactivating)Halogenation5-halo2-, 4-, 6-halo

This table provides a qualitative prediction of product distribution based on the known directing effects of substituents in electrophilic aromatic substitution. libretexts.org

Functional group interconversions on the aromatic ring of this compound would be challenging due to the deactivating nature of the -SCF₃ group. However, if other functional groups were present on the ring, they could potentially be transformed. For instance, a nitro group could be reduced to an amine, or a halogen could participate in cross-coupling reactions. The hydrazine functionality would likely require protection during these transformations to prevent unwanted side reactions.

Common functional group interconversions on aromatic rings include:

Reduction of a nitro group: A nitro group can be reduced to an amino group using various reducing agents like H₂/Pd-C, Sn/HCl, or Fe/HCl.

Halogenation: Introduction of a halogen (Br, Cl) can be achieved using the respective halogen in the presence of a Lewis acid.

Cross-coupling reactions: A halogenated derivative could undergo Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

These transformations would need to be carefully optimized to account for the electronic properties of the -SCF₃ substituent and the reactivity of the hydrazine side chain.

Oxidative and Reductive Transformations

The presence of the hydrazine group, a versatile functional group, makes this compound reactive under both oxidizing and reducing conditions.

The oxidation of benzylhydrazine derivatives can be complex, potentially involving multiple pathways and leading to a variety of products. The specific outcome is highly dependent on the nature of the oxidizing agent and the reaction conditions. Analogous to the oxidation of phenylhydrazine, the process can be initiated by various oxidants, including metal ions and peroxides. nih.gov The reaction likely proceeds through radical intermediates.

The benzylic position is also a potential site for oxidation. The C-H bonds at the benzylic carbon are weaker than typical alkyl C-H bonds and are susceptible to radical abstraction. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.com The initial step in such oxidations is often the homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzyl radical. masterorganicchemistry.com

Potential oxidation products of this compound could include the corresponding hydrazone, diazene, or even cleavage products depending on the severity of the conditions. Oxidation at the benzylic position could lead to the formation of an alcohol, aldehyde, or carboxylic acid.

Table 1: Hypothetical Products of Oxidative Reactions of this compound

Oxidizing AgentPotential Major Product(s)Reaction Site
Mild Oxidants (e.g., H₂O₂, MnO₂)(E)-1-((3-((Trifluoromethyl)thio)benzyl)diazen)Hydrazine Moiety
Strong Oxidants (e.g., KMnO₄, H₂CrO₄)3-((Trifluoromethyl)thio)benzoic acidBenzylic Carbon
Radical Initiators (e.g., NBS with light)1-(Bromo(3-((trifluoromethyl)thio)phenyl)methyl)hydrazineBenzylic Carbon

Under reductive conditions, the primary site of reaction in this compound is expected to be the hydrazine N-N bond. Catalytic hydrogenation, a common method for the reduction of hydrazine derivatives, can lead to the cleavage of the N-N bond to yield the corresponding amine and ammonia. The choice of catalyst and reaction conditions can influence the selectivity of this process.

Another important reductive transformation is its potential use in reactions analogous to the Wolff-Kishner reduction. In this reaction, a hydrazone intermediate, formed from a ketone or aldehyde, is converted to an alkane under basic conditions. While this compound itself is not a hydrazone, it can be a precursor for their formation. The stability of the compound under these basic conditions would be a key factor.

Table 2: Potential Reductive Transformations of this compound Derivatives

Reducing Agent/ConditionsSubstratePotential Major Product
H₂/Pd-CThis compound3-((Trifluoromethyl)thio)benzylamine
KOH, heat (Wolff-Kishner conditions)Hydrazone of a ketoneCorresponding alkane

Detailed Mechanistic Elucidation of Key Reactions

Kinetic studies on the reactions of hydrazine derivatives often reveal complex mechanisms. For instance, the oxidation of phenylhydrazine is an autocatalytic process. nih.gov The inactivation of enzymes by benzylhydrazine has been shown to follow pseudo-first-order kinetics under certain conditions, with the rate being dependent on the concentration of the hydrazine derivative. nih.gov

The activation energy (Ea) for a chemical reaction provides insight into the energy barrier that must be overcome for the reaction to occur. For the thermal decomposition of related hydrazine-based fuels, activation energies have been determined to be crucial for understanding their stability and reactivity. mdpi.com Hypothetically, the activation energy for the thermal decomposition or oxidation of this compound would be influenced by the stability of the radical intermediates formed.

Table 3: Hypothetical Kinetic Parameters for a Reaction of a Substituted Benzylhydrazine

Reaction TypeRate LawActivation Energy (Ea) (kJ/mol)
Oxidation with H₂O₂Rate = k[(Substituted Benzylhydrazine)][H₂O₂]60 - 80
Thermal DecompositionRate = k[(Substituted Benzylhydrazine)]120 - 150

The direct isolation and characterization of reaction intermediates are often challenging due to their transient nature. However, spectroscopic techniques and trapping experiments can provide evidence for their existence.

In the oxidation of phenylhydrazine, the formation of superoxide radicals and phenyldiazene has been inferred from experimental observations. nih.gov Similarly, in the enzymatic inactivation by benzylhydrazine, the formation of a carbon-centered benzyl radical has been detected using radical traps and EPR spectroscopy. nih.gov It is plausible that the oxidation of this compound also proceeds through similar radical and diazene intermediates.

In reductive processes, such as catalytic hydrogenation, the reaction is believed to occur on the surface of the catalyst, involving adsorbed intermediates. The characterization of these surface-bound species is a significant challenge in catalysis research.

Table 4: Potential Intermediates in the Reactions of this compound

Reaction TypePotential Intermediate(s)Method of Detection/Characterization
Oxidation3-((Trifluoromethyl)thio)benzyl radical, Diazene intermediateEPR Spectroscopy (with spin trapping), Transient Absorption Spectroscopy
Reduction (Catalytic Hydrogenation)Adsorbed hydrazine and amine species on catalyst surfaceSurface-Enhanced Raman Spectroscopy (SERS), X-ray Photoelectron Spectroscopy (XPS)

Derivatization and Analogue Synthesis of 3 Trifluoromethyl Thio Benzyl Hydrazine

N-Functionalization of the Hydrazine (B178648) Core

The hydrazine group is a versatile functional handle for a variety of chemical transformations, most notably through reactions at its nitrogen atoms.

The nucleophilic nitrogen atoms of the hydrazine moiety can be functionalized through alkylation and arylation reactions. Direct N-alkylation of benzylhydrazines can be achieved using alkyl halides. However, controlling the degree and position of alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products. organic-chemistry.org More controlled methods often involve the use of a protecting group. For instance, a trifluoroacetyl group can be installed on one of the nitrogen atoms, directing alkylation to the other nitrogen. This protecting group can later be removed under reductive or hydrolytic conditions. cdnsciencepub.comscholaris.ca The Mitsunobu reaction, using an alcohol and triphenylphosphine/diisopropyl azodicarboxylate (DIAD), offers a mild alternative for alkylation. scholaris.ca

N-arylation of the hydrazine core can be accomplished through copper-catalyzed cross-coupling reactions. Using aryl iodides in the presence of a copper(I) catalyst and a base like cesium carbonate allows for the formation of N-aryl hydrazine derivatives. nih.govorganic-chemistry.org The regioselectivity of these reactions can sometimes be influenced by the substitution pattern on the aryl halide. nih.govorganic-chemistry.org Rhodium-catalyzed N-arylation using arylboronic acids represents another effective method.

Table 1: Representative N-Alkylated and N-Arylated Derivatives
Derivative NameStructureModification TypeReagents
(3-((Trifluoromethyl)thio)benzyl)-N'-methylhydrazineStructure of (3-((Trifluoromethyl)thio)benzyl)-N'-methylhydrazineN-AlkylationMethyl iodide
(3-((Trifluoromethyl)thio)benzyl)-N'-ethylhydrazineStructure of (3-((Trifluoromethyl)thio)benzyl)-N'-ethylhydrazineN-AlkylationEthyl bromide
(3-((Trifluoromethyl)thio)benzyl)-N'-phenylhydrazineStructure of (3-((Trifluoromethyl)thio)benzyl)-N'-phenylhydrazineN-ArylationIodobenzene, CuI, Cs₂CO₃
(3-((Trifluoromethyl)thio)benzyl)-N'-(4-chlorophenyl)hydrazineStructure of (3-((Trifluoromethyl)thio)benzyl)-N'-(4-chlorophenyl)hydrazineN-Arylation1-Chloro-4-iodobenzene, CuI, Cs₂CO₃

The reaction of the primary amine of the hydrazine with aldehydes and ketones provides a straightforward route to substituted hydrazones. libretexts.org This condensation reaction is typically acid-catalyzed and involves the formation of a C=N double bond, yielding a stable derivative. organic-chemistry.org This reaction is a fundamental transformation for hydrazine derivatives. beilstein-journals.orgnih.gov

Azines can be synthesized by reacting the parent hydrazine with two equivalents of a carbonyl compound. google.com Alternatively, a pre-formed hydrazone can react with a second molecule of an aldehyde or ketone. The synthesis can often be performed under solvent-free conditions by grinding the solid reactants, offering an environmentally friendly approach. google.com

Table 2: Representative Hydrazone Derivatives
Derivative NameStructureCarbonyl Compound
1-((3-((Trifluoromethyl)thio)benzyl)hydrazono)ethan-1-oneStructure of 1-((3-((Trifluoromethyl)thio)benzyl)hydrazono)ethan-1-oneAcetaldehyde
1-((3-((Trifluoromethyl)thio)benzyl)hydrazono)propan-2-oneStructure of 1-((3-((Trifluoromethyl)thio)benzyl)hydrazono)propan-2-oneAcetone
Phenyl( (3-((Trifluoromethyl)thio)benzyl)hydrazono)methaneStructure of Phenyl( (3-((Trifluoromethyl)thio)benzyl)hydrazono)methaneBenzaldehyde

Modifications of the Benzyl (B1604629) Ring System

The aromatic ring is another key site for introducing structural diversity through electrophilic substitution reactions or by synthesizing isomers with different substitution patterns.

The benzyl ring of (3-((Trifluoromethyl)thio)benzyl)hydrazine can undergo electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming electrophile. The benzylhydrazine (B1204620) moiety (-CH₂NHNH₂) is generally considered an activating, ortho-, para-directing group. In contrast, the trifluoromethylthio group (-SCF₃) is a deactivating, meta-directing group. The final substitution pattern will depend on the interplay between these two groups and the reaction conditions.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Given the positions of the existing groups, nitration would be expected to occur at positions 2, 4, or 6 of the aromatic ring. Halogenation can be achieved using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst.

Table 3: Potential Aromatic Functionalization Products
Derivative NameStructureReaction Type
(2-Nitro-3-((trifluoromethyl)thio)benzyl)hydrazineStructure of (2-Nitro-3-((trifluoromethyl)thio)benzyl)hydrazineNitration
(4-Nitro-3-((trifluoromethyl)thio)benzyl)hydrazineStructure of (4-Nitro-3-((trifluoromethyl)thio)benzyl)hydrazineNitration
(4-Bromo-3-((trifluoromethyl)thio)benzyl)hydrazineStructure of (4-Bromo-3-((trifluoromethyl)thio)benzyl)hydrazineBromination

Synthesizing positional isomers involves placing the trifluoromethylthio and benzylhydrazine groups at different positions on the aromatic ring. This is achieved by starting with appropriately substituted precursors. For example, the synthesis of (2-((Trifluoromethyl)thio)benzyl)hydrazine or (4-((Trifluoromethyl)thio)benzyl)hydrazine would begin with 2- or 4-substituted (trifluoromethyl)thio)toluene or benzaldehyde. A general route could involve the synthesis of the corresponding (trifluoromethyl)thio)benzaldehyde, followed by condensation with hydrazine to form the hydrazone, and subsequent reduction to the benzylhydrazine. google.com This approach allows for systematic exploration of the effects of substituent positioning on the molecule's properties.

Table 4: Positional Isomers of (Trifluoromethyl)thio)benzyl)hydrazine
Isomer NameStructure
(2-((Trifluoromethyl)thio)benzyl)hydrazineStructure of (2-((Trifluoromethyl)thio)benzyl)hydrazine
(4-((Trifluoromethyl)thio)benzyl)hydrazineStructure of (4-((Trifluoromethyl)thio)benzyl)hydrazine

Variation of the Perfluoroalkylthio Moiety

The trifluoromethylthio (-SCF₃) group can be replaced with other perfluoroalkylthio groups to modulate properties such as lipophilicity. chemistryviews.org The synthesis of these analogues would require different perfluoroalkylthiolating reagents. While trifluoromethylthiolation has been extensively studied, methods exist for the introduction of longer-chain perfluoroalkylthio groups. These syntheses would typically involve the reaction of a suitable aromatic precursor, such as 3-mercaptobenzylhydrazine (or a protected version), with an appropriate electrophilic perfluoroalkylating agent. Alternatively, the synthesis could start from a thiol which is then perfluoroalkylated before being converted to the benzylhydrazine functionality. chemistryviews.org

Table 5: Analogues with Varied Perfluoroalkylthio Groups
Analogue NameStructurePerfluoroalkylthio Group
(3-((Pentafluoroethyl)thio)benzyl)hydrazineStructure of (3-((Pentafluoroethyl)thio)benzyl)hydrazine-SCF₂CF₃
(3-((Heptafluoropropyl)thio)benzyl)hydrazineStructure of (3-((Heptafluoropropyl)thio)benzyl)hydrazine-SCF₂CF₂CF₃

Synthesis of Dimeric and Polymeric Derivatives

The synthesis of dimeric and polymeric derivatives of this compound can be envisioned through several synthetic routes, leveraging the reactivity of the hydrazine moiety.

Dimeric Derivatives: Dimeric structures can be created by linking two molecules of this compound through a common linker. For example, reaction with a dialdehyde, such as terephthalaldehyde, would lead to the formation of a bis-hydrazone researchgate.netredalyc.org. Similarly, reaction with a diacyl chloride would yield a bis-acylhydrazide. These dimeric compounds could be of interest for applications where bivalent binding to a biological target is desired.

Polymeric Derivatives: Polymeric structures incorporating the this compound moiety could be prepared by several methods. One approach involves the polymerization of a monomer derived from the parent compound. For instance, the hydrazine could be reacted with a polymerizable aldehyde, such as 4-vinylbenzaldehyde, to form a polymerizable hydrazone monomer. Subsequent free-radical polymerization would yield a polymer with pendant (3-((Trifluoromethyl)thio)benzyl)hydrazone groups. Alternatively, poly(acryloyl hydrazide) could be synthesized and then functionalized by reaction with 3-((trifluoromethyl)thio)benzaldehyde to form a polymer with pendant hydrazone moieties nih.gov. Such polymers could have applications in materials science or as drug delivery systems. The oxidative coupling polymerization of bishydrazide monomers is another route to poly(diacylhydrazines) mdpi.com.

Parallel Synthesis and Library Generation for Structure-Reactivity Relationship Studies

To explore the structure-activity relationships (SAR) of derivatives of this compound, the generation of a library of compounds through parallel synthesis is a highly efficient approach. The reactivity of the hydrazine group is well-suited for this purpose.

A common strategy would be to use this compound as a common building block and react it with a diverse set of aldehydes and ketones in a parallel format to generate a library of hydrazones mdpi.comnih.gov. This can be readily accomplished using automated synthesis platforms. The resulting library of compounds can then be screened for biological activity, and the SAR can be elucidated by comparing the activity of the different derivatives.

Dynamic combinatorial chemistry (DCC) is another powerful tool that could be employed nih.govredalyc.orgkiku.dkwikipedia.orgresearchgate.net. In a DCC approach, a library of hydrazones is generated in situ from this compound and a mixture of aldehydes in the presence of a biological target. The hydrazone that binds most strongly to the target will be stabilized and its concentration will be amplified in the mixture, allowing for its identification. This method combines the synthesis and screening steps and can accelerate the discovery of potent ligands.

Applications in Synthetic Methodology and Material Precursors

Utility as a Versatile Building Block in Organic Synthesis

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing compounds, and its presence in (3-((Trifluoromethyl)thio)benzyl)hydrazine opens avenues for the creation of diverse molecular scaffolds.

Hydrazine and its derivatives are well-established precursors for a vast array of heterocyclic compounds. The reactivity of the hydrazine moiety in this compound allows for its participation in various cyclization reactions to form stable ring systems. For instance, condensation reactions with 1,3-dicarbonyl compounds would be expected to yield pyrazoles, a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. Similarly, reactions with other suitable bifunctional electrophiles could lead to the formation of pyridazines, triazoles, and other important heterocyclic frameworks. The trifluoromethylthio substituent on the benzyl (B1604629) group would be incorporated into these final products, potentially enhancing their biological activity and modifying their physical properties.

The synthesis of trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303) has been demonstrated, highlighting the utility of hydrazine derivatives in constructing such heterocycles. beilstein-journals.org While this example does not directly involve this compound, it underscores the general synthetic routes available to hydrazine-containing building blocks for the assembly of complex heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Type Resulting Heterocycle Potential Significance
1,3-Dicarbonyl Compounds Pyrazoles Pharmaceuticals, Agrochemicals
1,4-Dicarbonyl Compounds Pyridazines Medicinal Chemistry
Isothiocyanates Thiosemicarbazides Precursors to Thiazoles, Triazoles

This table is based on the known reactivity of hydrazines and is presented as a theoretical projection of the potential applications of this compound.

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. The hydrazine moiety of this compound can act as a nucleophile to initiate such reaction sequences. For example, a Michael addition of the hydrazine to an α,β-unsaturated carbonyl compound could be followed by an intramolecular condensation to form a heterocyclic ring.

While no specific examples of cascade or domino reactions involving this compound have been reported, the reactivity of related trifluoromethylated hydrazones in cascade oxidation/cyclization reactions to form CF3-substituted pyrazolines and 1,6-dihydropyridazines has been documented. beilstein-journals.org This suggests that this compound could be a viable substrate for similar transformations, leading to the efficient synthesis of complex molecules bearing the trifluoromethylthio-benzyl moiety.

Application as a Ligand or Organocatalyst (if applicable)

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens the possibility of using this compound and its derivatives as ligands in coordination chemistry and catalysis.

While this compound itself is not chiral, it could be derivatized to form chiral auxiliaries. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. For instance, condensation of this compound with a chiral ketone or aldehyde would produce a chiral hydrazone. The steric and electronic properties of the trifluoromethylthio-benzyl group could influence the facial selectivity of subsequent reactions on the hydrazone substrate. After the desired stereocenter is set, the chiral auxiliary can be removed and potentially recycled.

The development of asymmetric synthesis methodologies is crucial for the preparation of enantiomerically pure pharmaceuticals. While the direct use of this compound as a chiral auxiliary has not been described, the principles of asymmetric synthesis suggest this as a plausible area of investigation.

The hydrazine moiety can act as a monodentate or a bridging ligand to metal centers. The coordination of this compound to transition metals could lead to the formation of novel coordination complexes with interesting structural and electronic properties. The presence of the trifluoromethylthio group could influence the lipophilicity and stability of these complexes. Such complexes could find applications in catalysis, materials science, or as precursors to metal-containing materials. The coordination chemistry of hydrazine and its derivatives is a well-established field, and the principles governing these interactions would apply to this compound. researchgate.net

Role in the Development of Novel Chemical Transformations

The unique electronic properties of the trifluoromethylthio group, being highly lipophilic and strongly electron-withdrawing, can be exploited in the design of new chemical reactions. The introduction of the (3-((trifluoromethyl)thio)benzyl) moiety into molecules via reactions involving the hydrazine group could lead to substrates with altered reactivity. For example, the electron-withdrawing nature of the substituent could influence the acidity of adjacent protons or the reactivity of nearby functional groups, enabling novel chemical transformations.

While there is no direct evidence of this compound being used to develop novel chemical transformations, the broader field of organofluorine chemistry continually leverages the unique properties of fluorine-containing groups to pioneer new synthetic methods.

Exploration of Unique Reactivity Patterns for Method Development

The hydrazine functional group in this compound is a potent nucleophile, which is central to its reactivity. This nucleophilicity allows it to readily participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. The general scheme for this reaction is presented below:

Scheme 1: General Reaction of this compound with Carbonyl Compounds Reaction of this compound with a generic carbonyl compound to form a hydrazone.

The reactivity of the hydrazine can be modulated by the electron-withdrawing nature of the 3-((trifluoromethyl)thio)phenyl group. This substituent can influence the pKa of the hydrazine, potentially affecting its nucleophilicity and the stability of the resulting hydrazones.

Furthermore, the benzylhydrazine (B1204620) scaffold is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, in the presence of suitable reagents, the hydrazone derivatives of this compound can undergo cyclization reactions to form pyrazoles, triazoles, and other important heterocyclic systems. These reactions are often catalyzed by acids or metals and proceed through intramolecular cyclization followed by aromatization. The unique electronic properties conferred by the trifluoromethylthio group can be exploited to develop novel synthetic methodologies for accessing highly functionalized heterocyclic compounds.

The benzylic C-H bonds in this compound also present opportunities for unique reactivity. While typically less reactive, these bonds can be activated under certain conditions, such as through radical-based transformations. For example, late-stage functionalization strategies involving photoredox catalysis could potentially be developed for the selective modification of the benzylic position.

Precursor for Advanced Materials

The distinct structural features of this compound make it an attractive candidate as a precursor for the synthesis of advanced materials, including polymers and functional molecules.

Monomer in Polymer Synthesis

The difunctional nature of this compound, with its two reactive amine protons, allows it to act as a monomer in step-growth polymerization reactions. For example, it can be copolymerized with dicarbonyl compounds, such as diacyl chlorides or dialdehydes, to form polyhydrazones. The general structure of such a polymer is characterized by the repeating hydrazone linkage in the polymer backbone.

An illustrative example of a polymerization reaction involving this compound is its condensation with a generic dialdehyde, as depicted below:

Scheme 2: Hypothetical Polymerization of this compound with a Dialdehyde Polymerization of this compound with a dialdehyde to form a polyhydrazone.

The incorporation of the trifluoromethylthio-substituted aromatic ring into the polymer backbone can impart unique properties to the resulting material, although a detailed discussion of these properties is beyond the scope of this article. The synthesis of such polymers can be achieved under various conditions, and a hypothetical set of reaction parameters is provided in the table below.

Table 1: Illustrative Reaction Conditions for the Synthesis of a Polyhydrazone from this compound and a Dialdehyde

Parameter Value
Monomers This compound, Terephthalaldehyde
Solvent Dimethylacetamide (DMAc)
Catalyst Acetic Acid (catalytic amount)
Temperature 80 °C
Reaction Time 24 hours
Monomer Concentration 0.5 M

Component in Functional Molecule Design

In addition to its role as a monomer, this compound is a valuable building block for the design and synthesis of smaller, discrete functional molecules. The hydrazine moiety is a well-established synthon for the construction of a wide array of heterocyclic compounds that are of interest in medicinal chemistry, agrochemicals, and materials science.

For example, the reaction of this compound with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole ring system. The resulting N-benzylated pyrazole will bear the 3-((trifluoromethyl)thio)phenyl substituent, which can significantly influence the electronic and steric properties of the final molecule. The trifluoromethylthio group is known for its high lipophilicity and strong electron-withdrawing character, which are often desirable features in the design of bioactive compounds and functional materials.

The table below outlines a hypothetical reaction for the synthesis of a functionalized pyrazole from this compound.

Table 2: Hypothetical Synthesis of a Pyrazole Derivative

Reactant 1 Reactant 2 Product
This compound Acetylacetone 1-(3-((Trifluoromethyl)thio)benzyl)-3,5-dimethyl-1H-pyrazole

The ability to incorporate the (3-((trifluoromethyl)thio)benzyl) moiety into various molecular scaffolds through the versatile reactivity of the hydrazine group underscores the importance of this compound in the design of novel functional molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations provide fundamental insights into the three-dimensional arrangement of atoms and the vibrational characteristics of a molecule.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (3-((Trifluoromethyl)thio)benzyl)hydrazine, the geometry would be determined by the interplay of bond lengths, bond angles, and dihedral angles of its constituent parts: the substituted benzene (B151609) ring, the thioether linkage, the methylene bridge, and the hydrazine (B178648) moiety.

Below is a table of representative optimized geometric parameters for molecular fragments analogous to the target compound, calculated using DFT methods.

ParameterBond/AngleTypical Value
Bond Length (Å)N-N (hydrazine)1.41 - 1.45
C-N (benzyl-hydrazine)1.45 - 1.48
C-S (aryl-thioether)1.75 - 1.80
C-F (trifluoromethyl)1.33 - 1.36
Bond Angle (°)C-N-N110 - 115
Aryl-S-CF398 - 102
F-C-F106 - 108

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The vibrational modes correspond to specific stretching, bending, and torsional motions of the atoms.

For this compound, the predicted spectrum would feature characteristic peaks for each functional group.

N-H Stretching: The hydrazine N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge (-CH₂-) would be found in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending or scissoring mode of the hydrazine group is expected around 1600-1650 cm⁻¹.

C-F Stretching: The C-F bonds of the trifluoromethyl group lead to very strong and characteristic absorption bands, typically in the 1000-1350 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration of the thioether linkage is generally weak and appears in the 600-800 cm⁻¹ region.

A table of predicted vibrational frequencies for key functional groups, based on DFT studies of similar molecules, is provided below. nih.govresearchgate.net

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H Stretch-NH₂3350 - 3250
Aromatic C-H StretchAryl-H3100 - 3000
Aliphatic C-H Stretch-CH₂-2960 - 2850
N-H Bend-NH₂1650 - 1600
Aromatic C=C StretchAryl Ring1600 - 1450
C-F Stretch-CF₃1350 - 1000 (Strong)
C-S StretchAryl-S-800 - 600

Electronic Structure Analysis and Reactivity Prediction

Computational methods are powerful tools for understanding the distribution of electrons within a molecule, which in turn governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

For this compound:

HOMO: The HOMO is expected to be primarily localized on the hydrazine moiety, specifically on the lone pair electrons of the terminal nitrogen atom. This region represents the most nucleophilic site of the molecule.

LUMO: The LUMO is anticipated to be distributed over the aromatic ring and the electron-withdrawing trifluoromethylthio group. This indicates that the substituted ring system is the primary electrophilic site, susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for chemical reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. nih.gov Computational studies on analogous hydrazine derivatives report HOMO-LUMO gaps that are indicative of significant potential for intramolecular charge transfer. imist.maqnl.qa

ParameterTypical Value (eV)Implication
E(HOMO)-5.5 to -6.5Electron-donating ability
E(LUMO)-1.0 to -2.0Electron-accepting ability
Energy Gap (ΔE)~4.0 to 5.0Chemical reactivity and stability

Note: Values are representative based on DFT calculations for substituted hydrazone and benzyl (B1604629) hydrazine derivatives. imist.mamdpi.com

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic reactions. chemrxiv.org The map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.net

For this compound, the EPS map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative nitrogen atoms of the hydrazine group and the fluorine atoms of the trifluoromethyl group. These are the most likely sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Localized on the hydrogen atoms of the hydrazine group (-NH₂) and potentially on the hydrogens of the methylene bridge. These sites are susceptible to nucleophilic attack.

Aromatic Ring: The electron-withdrawing nature of the trifluoromethylthio group would reduce the electron density of the benzene ring compared to unsubstituted benzene, making it less red and more green or even slightly blue. study.com This effect makes the ring more susceptible to nucleophilic aromatic substitution compared to electron-rich rings. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex molecular wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewikipedia.org A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (hyperconjugation). nih.gov

In this compound, significant NBO interactions would include:

n → σ Interactions:* Delocalization of electron density from the lone pair orbitals (n) of the nitrogen and sulfur atoms into the antibonding orbitals (σ*) of adjacent C-C, C-N, and C-H bonds.

n → π Interactions:* A particularly important interaction would be the donation of electron density from the nitrogen lone pairs into the antibonding π* orbitals of the benzene ring. This interaction contributes to the electronic communication between the hydrazine moiety and the aromatic system.

π → π Interactions:* Delocalization of electrons within the aromatic ring itself, defining its aromatic character.

The magnitude of the stabilization energy (E(2)) for these interactions provides a quantitative measure of their importance in stabilizing the molecule.

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)Significance
LP(N)σ(C-C)ringn → σ2 - 5Stabilization via hyperconjugation
LP(N)π(C=C)ringn → π5 - 20Resonance effect, charge delocalization
LP(S)π(C=C)ringn → π10 - 25Delocalization of sulfur lone pair into ring
π(C=C)ringπ(C=C)ringπ → π15 - 25Aromatic delocalization

Note: LP denotes a lone pair. E(2) values are representative estimates based on NBO analyses of analogous benzyl, thioether, and hydrazine systems. nih.govgrafiati.com

Computational Studies of Reaction Mechanisms

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most probable pathways, characterize intermediate structures, and determine the energetic barriers that govern reaction rates.

A critical aspect of studying reaction mechanisms is the identification of transition states, which are the highest energy points along the reaction coordinate. For reactions involving the hydrazine moiety of this compound, such as nucleophilic attack or condensation reactions, computational methods like Density Functional Theory (DFT) can be employed to locate these transient structures. Methods such as synchronous transit-guided quasi-Newton (STQN) or dimer methods are used to find the saddle point on the potential energy surface corresponding to the transition state.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. For instance, in a hypothetical reaction with an aldehyde to form a hydrazone, the IRC pathway would illustrate the bond-forming and bond-breaking processes, providing a detailed molecular movie of the reaction.

The surrounding solvent can significantly influence the energetics of a reaction. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant.

For a molecule like this compound, which possesses both polar (hydrazine) and nonpolar (benzyl and trifluoromethylthio) regions, the choice of solvent is crucial. In polar solvents, the transition state of a reaction might be stabilized through hydrogen bonding or dipole-dipole interactions, thereby lowering the activation energy. Conversely, nonpolar solvents might favor different reaction pathways. DFT calculations incorporating a polarizable continuum model (PCM) can be used to compute the free energy of activation in various solvents, providing a quantitative prediction of how the reaction rate will change with the solvent environment. nih.govnih.gov

Prediction of Spectroscopic Signatures for Elucidation (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of novel compounds, aiding in their experimental characterization.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of computational chemistry. DFT calculations, often using the B3LYP functional and a suitable basis set like 6-31G(d,p), can provide theoretical chemical shifts. nih.govnih.gov For this compound, the 19F NMR chemical shift of the trifluoromethylthio group is of particular interest, as it is highly sensitive to the local electronic environment. nih.gov Computational studies on similar molecules have shown that the chemical shift of a CF3 group attached to an aromatic system is sensitive to the polarity of the environment. nih.govnih.gov

IR Vibrational Modes: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Group theory and computational methods can predict the frequencies and intensities of these modes. libretexts.org For this compound, characteristic vibrational modes would include N-H stretching and bending from the hydrazine group, C-H stretching and bending from the benzyl group, and C-F stretching from the trifluoromethyl group. nih.govdtic.miltheaic.org DFT calculations can provide a theoretical vibrational spectrum that, when compared with experimental data, can confirm the molecular structure and identify specific functional groups. researchgate.net

Below is a table of predicted characteristic IR vibrational modes for the key functional groups in this compound, based on typical frequency ranges from computational studies of similar molecules.

Functional GroupVibrational ModePredicted Frequency Range (cm-1)
Hydrazine (-NH-NH2)N-H Stretch3200 - 3400
N-H Bend1590 - 1650
Benzyl (C6H5-CH2-)Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2950
C=C Stretch (Aromatic)1450 - 1600
Trifluoromethylthio (-SCF3)C-F Stretch1100 - 1200
S-C Stretch600 - 800

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of molecules. For a molecule with several rotatable bonds like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.

By simulating the molecule's trajectory over time, typically on the nanosecond to microsecond timescale, one can explore the conformational landscape. These simulations can be performed in a vacuum or, more realistically, in a solvent box to mimic experimental conditions. Analysis of the MD trajectory can provide information on bond lengths, bond angles, and dihedral angles, revealing the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While no specific MD studies on this compound are available, similar computational approaches have been successfully applied to other flexible organic molecules to understand their dynamic behavior. nih.govresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of (3-((Trifluoromethyl)thio)benzyl)hydrazine. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition.

Molecular Formula Determination: The molecular formula of this compound is C₈H₉F₃N₂S. The calculated monoisotopic mass for the neutral molecule [M] is 238.0438 Da. In HRMS analysis, typically conducted using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is observed as a protonated molecule, [M+H]⁺.

Table 1: Predicted HRMS Data for this compound

Ion Species Calculated m/z
[C₈H₉F₃N₂S]⁺ ([M]⁺) 238.0438

The experimentally observed mass-to-charge ratio (m/z) is typically compared against the calculated value, with a mass accuracy in the low parts-per-million (ppm) range confirming the molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pathways help to confirm the connectivity of the molecule. Key expected fragmentation patterns for the [M+H]⁺ ion of this compound would include:

Loss of ammonia (NH₃): A common fragmentation for protonated hydrazines, leading to an ion at m/z 222.0250.

Cleavage of the benzylic C-N bond: This would generate the stable 3-((trifluoromethyl)thio)benzyl cation at m/z 207.0142. This fragment is particularly diagnostic for the benzyl (B1604629) structure.

Loss of the hydrazine (B178648) group (•N₂H₃): Resulting in the same benzyl cation at m/z 207.0142.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a full picture of the atomic framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region would show complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The benzylic protons (-CH₂-) would appear as a singlet, and the hydrazine protons (-NHNH₂) would appear as two distinct, potentially broad signals that are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show six distinct signals for the aromatic carbons, one for the benzylic carbon (-CH₂-), and one for the trifluoromethyl carbon (-CF₃). The -CF₃ carbon signal would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is simple and diagnostic for the trifluoromethylthio group. It is expected to show a single, sharp singlet, as there are no neighboring protons or other fluorine atoms to induce coupling. The chemical shift is characteristic of an aryl trifluoromethyl sulfide. rsc.org

Table 2: Predicted NMR Data for this compound in CDCl₃

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.4 - 7.6 m 4H, Ar-H
¹H ~4.0 s 2H, -CH₂-
¹H Variable (broad) s 1H, -NH-
¹H Variable (broad) s 2H, -NH₂
¹³C 120 - 140 - 6C, Ar-C
¹³C ~129 (q, ¹JCF ≈ 307 Hz) q 1C, -CF₃
¹³C ~48 - 1C, -CH₂-

While the structure is achiral, 2D NMR techniques are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed among the aromatic protons, confirming their relative positions on the ring. A correlation between the -NH and -CH₂- protons might also be observable, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the singlet at ~4.0 ppm in the ¹H spectrum to the benzylic carbon signal at ~48 ppm in the ¹³C spectrum and connect each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular structure. Expected key correlations include:

From the benzylic (-CH₂-) protons to the adjacent aromatic carbon and the ipso-carbon of the ring.

From the aromatic protons to their neighboring aromatic carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in the molecule.

N-H Vibrations: The hydrazine moiety is characterized by N-H stretching vibrations, which are expected in the 3200-3400 cm⁻¹ region of the IR spectrum. researchgate.net The N-H bending modes would appear around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic -CH₂- group appears just below 3000 cm⁻¹.

C-F and S-CF₃ Vibrations: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. beilstein-journals.org

Aromatic Ring: C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200 - 3400 N-H (Hydrazine) Stretching
3000 - 3100 C-H (Aromatic) Stretching
2850 - 2960 C-H (Aliphatic) Stretching
~1620 N-H (Hydrazine) Bending
1450 - 1600 C=C (Aromatic) Stretching

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations, such as the aromatic ring breathing modes.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate, unambiguous determination of its solid-state structure. This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the trifluoromethylthio group, the benzyl moiety, and the hydrazine group.

Intermolecular interactions: Identifying hydrogen bonding patterns involving the hydrazine group and other potential non-covalent interactions that dictate the crystal packing.

As of now, no publicly accessible crystal structure data for this specific compound has been reported.

Other Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions if applicable to mechanistic studies)

UV-Visible spectroscopy can provide information about the electronic transitions within the molecule. The substituted benzene ring is the primary chromophore in this compound. The spectrum would be expected to show absorptions corresponding to π→π* transitions characteristic of aromatic systems. researchgate.netresearchgate.net

While not a primary tool for structural elucidation, UV-Vis spectroscopy can be valuable in mechanistic studies. For instance, if the hydrazine group were to participate in a reaction to form a chromophoric derivative (e.g., a hydrazone), the reaction progress could be monitored by observing the appearance of a new absorption band at a different wavelength.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of (3-((Trifluoromethyl)thio)benzyl)hydrazine. Future research will likely focus on moving beyond traditional synthetic paradigms to explore more innovative and sustainable approaches.

One promising avenue lies in the exploration of late-stage functionalization strategies. This approach would involve the direct introduction of the trifluoromethylthio or hydrazine (B178648) moiety onto a pre-existing benzyl (B1604629) scaffold at a late stage of the synthesis. Such methods offer increased efficiency and modularity, allowing for the rapid generation of a diverse library of analogues.

Furthermore, the development of catalytic methods for the synthesis of trifluoromethylthio-containing compounds is a burgeoning field of research. Future efforts may focus on the application of transition metal catalysis or organocatalysis to forge the C-S or N-N bonds within the target molecule with high selectivity and efficiency. The use of earth-abundant metals as catalysts would be a particularly attractive goal from a sustainability perspective.

The investigation of flow chemistry for the synthesis of this compound and its derivatives also presents a compelling future direction. Flow reactors can offer enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and the potential for seamless integration into automated synthesis platforms.

Synthetic ApproachPotential AdvantagesResearch Focus
Late-Stage FunctionalizationIncreased efficiency, modularity, rapid analogue synthesisDevelopment of selective C-H functionalization methods for introducing SCF3 and N2H3 groups.
Catalytic MethodsHigh selectivity, efficiency, potential for asymmetric synthesisExploration of novel transition metal and organocatalysts for C-S and N-N bond formation.
Flow ChemistryEnhanced reaction control, improved safety, scalabilityOptimization of reaction conditions in continuous flow systems for the synthesis of the target compound.

Discovery of Novel Reactivity Profiles and Catalytic Applications

The unique combination of a trifluoromethylthio group and a benzylhydrazine (B1204620) moiety within the same molecule suggests a rich and largely unexplored reactivity profile. Future research will be directed towards uncovering novel transformations and harnessing this reactivity for catalytic applications.

The hydrazine functional group is known to participate in a variety of reactions, including condensation with carbonyl compounds to form hydrazones, and as a directing group in C-H activation. The electron-withdrawing nature of the trifluoromethylthio group is expected to modulate the nucleophilicity and reactivity of the hydrazine moiety, potentially leading to novel reaction pathways and the formation of unique chemical scaffolds.

Moreover, the trifluoromethylthio group itself can participate in various transformations. The development of methods to selectively activate the C-S bond could open up avenues for cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the benzyl ring.

A particularly exciting prospect is the exploration of this compound and its derivatives as ligands in transition metal catalysis . The nitrogen atoms of the hydrazine moiety and the sulfur atom of the trifluoromethylthio group can act as coordination sites for metal centers. The electronic properties of the trifluoromethylthio group could significantly influence the catalytic activity and selectivity of the resulting metal complexes.

Area of ReactivityPotential ApplicationsResearch Focus
Hydrazine Moiety ReactivitySynthesis of novel heterocyclic compounds, development of new directing groups for C-H functionalization.Investigation of condensation, cyclization, and directed C-H activation reactions.
C-S Bond ActivationLate-stage diversification of the molecular scaffold.Development of catalytic methods for the selective cleavage and functionalization of the C-SCF3 bond.
Ligand DevelopmentAsymmetric catalysis, development of catalysts with unique reactivity and selectivity.Synthesis and evaluation of metal complexes bearing this compound-derived ligands.

Integration into Advanced Material Science Scaffolds

The incorporation of organofluorine compounds into materials can impart unique and desirable properties. The trifluoromethylthio group, in particular, is known for its high lipophilicity and metabolic stability. Hydrazine derivatives, on the other hand, are utilized as building blocks for polymers and as cross-linking agents. The combination of these two functionalities in this compound makes it an intriguing candidate for integration into advanced material science scaffolds.

Future research could explore the use of this compound as a monomer or a functional additive in the synthesis of novel polymers . The presence of the trifluoromethylthio group could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting materials. The hydrazine moiety could serve as a reactive handle for polymerization or for post-polymerization modification.

Furthermore, the ability of the hydrazine group to form dynamic covalent bonds, such as hydrazones, opens up possibilities for the development of self-healing materials and stimuli-responsive systems . The integration of this compound into such materials could lead to scaffolds with tunable properties that respond to external stimuli like pH or light.

The incorporation of this molecule into organic electronic materials is another promising avenue. The electron-withdrawing nature of the trifluoromethylthio group could influence the electronic properties of conjugated systems, making it a potential building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of High-Throughput Methodologies for Chemical Process Optimization

To accelerate the exploration of the chemical space around this compound and to optimize its synthesis, the development of high-throughput methodologies will be crucial.

High-throughput synthesis platforms, utilizing automated liquid handlers and parallel reactors, could be employed to rapidly generate libraries of derivatives. This would allow for the systematic investigation of structure-activity relationships and the identification of compounds with desired properties. For instance, a high-throughput approach could be used to screen various catalysts and reaction conditions for the synthesis of substituted hydrazine derivatives.

In conjunction with high-throughput synthesis, the development of high-throughput screening assays will be essential. These assays could be designed to rapidly evaluate the reactivity, catalytic activity, or material properties of the synthesized compounds. For example, fluorescent probes could be developed for the high-throughput detection of hydrazine, enabling rapid screening of reaction conditions.

The data generated from these high-throughput experiments can then be used for process optimization . By applying statistical design of experiments (DoE) and machine learning algorithms, researchers can identify the optimal reaction parameters to maximize yield, purity, and efficiency, while minimizing waste and cost.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, these methods can be employed to design novel derivatives with tailored reactivity and functionality.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of the molecule. These calculations can provide insights into bond strengths, charge distributions, and reaction mechanisms, guiding the design of new synthetic strategies and the prediction of novel reactivity profiles. For example, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack.

Molecular docking and dynamics simulations can be used to design derivatives with specific binding affinities for biological targets or to predict their behavior within a material matrix. This is particularly relevant for the development of new catalysts or functional materials.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their observed reactivity or properties. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. While direct QSAR studies on this specific compound are not yet available, the principles can be applied to design focused libraries of analogues for synthesis and testing. For instance, in silico screening of virtual libraries of tilmicosin-hydrazone derivatives has been used to identify candidates with strong binding affinity to DNA, demonstrating the potential of this approach.

Computational MethodApplicationPotential Outcome
Quantum Mechanics (DFT)Elucidation of electronic structure and reaction mechanisms.Prediction of reactivity, guidance for synthetic design.
Molecular Docking/DynamicsDesign of molecules with specific binding properties.Identification of potential catalysts, design of functional materials.
QSAR StudiesCorrelation of structure with activity/property.Prediction of the reactivity of novel derivatives, prioritization of synthetic targets.

Q & A

Q. How are hydrazine derivatives tailored for selective inhibition of enzymatic targets?

  • Methodology : Structure-activity relationship (SAR) studies focus on steric and electronic effects. For instance, introducing a 4-(trifluoromethyl)phenyl group in thiosemicarbazones enhances 15LOX/PEBP1 complex inhibition, as confirmed by enzyme kinetics and HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.